5-Bromo-2-(prop-2-ynyloxy)benzaldehyde 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 122835-14-7
VCID: VC20864542
InChI: InChI=1S/C10H7BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2
SMILES: C#CCOC1=C(C=C(C=C1)Br)C=O
Molecular Formula: C10H7BrO2
Molecular Weight: 239.06 g/mol

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde

CAS No.: 122835-14-7

Cat. No.: VC20864542

Molecular Formula: C10H7BrO2

Molecular Weight: 239.06 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde - 122835-14-7

Specification

CAS No. 122835-14-7
Molecular Formula C10H7BrO2
Molecular Weight 239.06 g/mol
IUPAC Name 5-bromo-2-prop-2-ynoxybenzaldehyde
Standard InChI InChI=1S/C10H7BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2
Standard InChI Key NZDZQWZJQYKDBC-UHFFFAOYSA-N
SMILES C#CCOC1=C(C=C(C=C1)Br)C=O
Canonical SMILES C#CCOC1=C(C=C(C=C1)Br)C=O

Introduction

Chemical Identity and Structure

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is a substituted benzaldehyde derivative with a propargyl ether linkage and a bromine substituent.

Basic Identification Properties

PropertyInformation
CAS Number122835-14-7
Molecular FormulaC₁₀H₇BrO₂
Molecular Weight239.06 g/mol
IUPAC Name5-bromo-2-prop-2-ynoxybenzaldehyde
Standard InChIInChI=1S/C10H7BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2
Standard InChIKeyNZDZQWZJQYKDBC-UHFFFAOYSA-N
SMILESC#CCOC1=C(C=C(C=C1)Br)C=O

The molecular structure consists of a benzene ring with three substituents: a bromine atom at the 5-position, an aldehyde group at the 1-position, and a prop-2-ynyloxy (propargyl ether) group at the 2-position.

Physical Properties

The physical properties of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde are important considerations for its handling and use in synthetic applications.

Physical Characteristics

While comprehensive physical data specifically for 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is limited in the provided sources, some properties can be inferred based on its chemical structure and similar compounds:

  • Appearance: Typically a crystalline solid

  • Solubility: Soluble in common organic solvents such as acetone, dichloromethane, ethyl acetate, and DMF

  • Stability: Generally stable under standard laboratory conditions, but sensitive to strong oxidizing agents and reducing agents

Synthesis Methods

General Synthetic Route

The most common synthetic approach to prepare 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde involves the O-alkylation of 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde) with propargyl bromide:

Detailed Synthesis Procedure

A representative procedure, adapted from similar syntheses reported in the literature, involves the following steps:

  • A mixture of 5-bromo-2-hydroxybenzaldehyde (5 mmol), propargyl bromide (7.5 mmol), and K₂CO₃ (6 mmol) in DMF (20 mL) is stirred at ambient temperature for 2-3 hours .

  • The reaction is quenched with aqueous NH₄Cl solution, and the mixture is extracted with ethyl acetate (3 × 10 mL) .

  • The combined organic phases are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure .

  • The residue is purified by column chromatography on silica gel using ethyl acetate/hexane (typically 10% EtOAc in hexane) as the eluent .

  • The pure 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is obtained in yields typically exceeding 85% .

This synthetic approach takes advantage of the nucleophilic substitution reaction where the hydroxyl group of 5-bromosalicylaldehyde acts as a nucleophile in the presence of a base (K₂CO₃) to displace the bromide from propargyl bromide.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for confirming the structure and purity of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde.

Infrared Spectroscopy

Expected characteristic IR absorbance bands would include:

  • C≡C-H stretching (≈3300 cm⁻¹)

  • C≡C stretching (≈2100 cm⁻¹)

  • C=O stretching (≈1680 cm⁻¹)

  • C-O-C asymmetric stretching (≈1260 cm⁻¹)

  • C-Br stretching (≈600-800 cm⁻¹)

Chemical Reactivity

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde possesses three reactive functional groups that enable diverse chemical transformations:

Aldehyde Functionality

The aldehyde group can participate in numerous reactions:

  • Condensation reactions with amines to form imines

  • Reductions to primary alcohols

  • Oxidations to carboxylic acids

  • Aldol and related condensations

  • Wittig reactions to form alkenes

Terminal Alkyne Group

The propargyl ether's terminal alkyne can undergo:

  • Click chemistry (copper-catalyzed azide-alkyne cycloaddition)

  • Sonogashira coupling reactions

  • Metal-catalyzed cyclizations

  • Hydration reactions

  • Dimerization and oligomerization reactions

Bromine Substituent

The aryl bromide functionality enables:

  • Transition metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi, etc.)

  • Metal-halogen exchange reactions

  • Nucleophilic aromatic substitution reactions under forcing conditions

The presence of these three distinct reactive sites allows for selective functionalization and makes this compound particularly valuable as a building block in organic synthesis.

Applications in Synthesis

Heterocyclic Synthesis

One of the most significant applications of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is in the synthesis of complex heterocyclic compounds:

Benzoxazepine Derivatives

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde and related 2-propargyloxybenzaldehyde derivatives serve as key precursors in the synthesis of benzoxazepine frameworks, which have potential pharmaceutical applications.

Fused Quinoxaline Synthesis

The compound participates in InCl₃-catalyzed two-component reactions with 1-(2-aminophenyl)pyrroles/indoles to form pyrrolo/indolo- and benzooxazepino-fused quinoxalines. These reactions involve the formation of three new C/N–C bonds, enabling the construction of new six- and seven-membered heterocyclic rings .

For example, the reaction of 5-bromo-2-(prop-2-ynyloxy)benzaldehyde with 2-(1H-pyrrol-1-yl)aniline in the presence of InCl₃ catalyst affords 11-Bromo-6-methyl-12bH-benzo oxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline in 51% yield .

Cascade Reactions

The compound undergoes interesting cascade reactions, where multiple bond-forming events occur in a single operation:

Gold-Catalyzed Transformations

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde serves as a key starting material in the synthesis of benzo[b]oxepin-3(2H)-ones via gold-catalyzed tandem processes. These transformations typically involve an intramolecular cyclization initiated by the activation of the alkyne by gold catalysts.

Hazard InformationDetails
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302-H312-H332 (Harmful if swallowed, in contact with skin, or if inhaled)
Precautionary StatementsP261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501

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